molecular formula C24H26N2O4S B3554080 N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3554080
M. Wt: 438.5 g/mol
InChI Key: KLDNFULUCDENPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DBM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DBM is a synthetic compound that belongs to the class of glycine receptor antagonists.

Mechanism of Action

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor antagonist, which means it blocks the action of glycine, an inhibitory neurotransmitter in the brain and spinal cord. By blocking glycine receptors, this compound enhances the activity of other neurotransmitters, such as glutamate, which can lead to increased excitability of neurons. This mechanism of action is thought to underlie the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce seizure activity, decrease pain sensitivity, and increase locomotor activity. This compound has also been shown to have sedative and anxiolytic effects, which may be mediated by its ability to enhance the activity of other neurotransmitters.

Advantages and Limitations for Lab Experiments

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a synthetic compound, which means it can be easily synthesized in large quantities. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the role of glycine receptors in the brain and spinal cord. However, this compound has some limitations as a research tool. It has a relatively short half-life, which means it may need to be administered frequently in experiments. This compound is also not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound in the treatment of chronic pain. This compound has been shown to have analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for chronic pain. Another area of interest is the role of glycine receptors in neurological disorders such as epilepsy and anxiety disorders. This compound may be a useful tool for studying the role of glycine receptors in these disorders and developing new treatments. Finally, further research is needed to optimize the pharmacological properties of this compound, such as its solubility and half-life, to make it a more useful research tool.

Scientific Research Applications

N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, anxiolytic, and sedative effects in animal models. This compound has also been studied for its potential use in the treatment of chronic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N,N-dibenzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-23-15-13-22(14-16-23)26(31(2,28)29)19-24(27)25(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-16H,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDNFULUCDENPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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